(4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride
Description
This compound is a structurally complex molecule featuring a cis-configured 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-imidazol-1-ylmethyl group. The dioxolane’s 4-position is further functionalized with a methylthio linker connected to a phenyl ring, which is part of an ethyl carbamic acid hydrochloride moiety. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C23H24Cl3N3O4S |
|---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]-ethylcarbamic acid;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-28(22(29)30)17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-27-10-9-26-15-27)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,29,30);1H/t18-,23+;/m0./s1 |
InChI Key |
LUMBNPGRZPRGOP-NFJCIPKMSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl |
Canonical SMILES |
CCN(C1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Biological Activity
The compound (4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride), also known by its CAS number 134071-44-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activities, particularly focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.4 g/mol. The structure features an imidazole ring, a dioxolane moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 134071-44-6 |
| Molecular Formula | C21H20Cl2N2O5S |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | [(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the dioxolane ring through cyclization reactions involving imidazole derivatives and chlorinated phenyl groups. Various methods have been reported for synthesizing related compounds with similar structures, often focusing on optimizing yields and purity levels.
Antimicrobial Activity
Recent studies have shown that compounds containing imidazole and dioxolane moieties exhibit significant antimicrobial activity against various pathogens. The compound has been tested against several bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like Candida albicans.
Case Study Findings:
-
Antibacterial Activity :
- In vitro tests demonstrated that the compound showed a notable zone of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antibacterial properties.
- Comparative studies revealed that the imidazole-containing derivatives had superior activity compared to traditional antibiotics such as ampicillin.
-
Antifungal Activity :
- The compound was also evaluated for antifungal efficacy against Candida albicans. Results indicated that it possesses antifungal properties comparable to established antifungal agents like fluconazole.
The proposed mechanism for the antimicrobial activity of this compound includes:
- Inhibition of Cell Wall Synthesis : The presence of the imidazole ring is believed to interfere with the synthesis of fungal cell walls.
- Disruption of Membrane Integrity : Interaction with microbial membranes may lead to increased permeability and eventual cell lysis.
Toxicity Studies
Toxicity assessments have shown that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile with low cytotoxicity towards human cells. This characteristic is crucial for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dioxolane-Imidazole Cores
Functional Group Variations
- Imidazole vs. Triazole Derivatives : Compounds like etaconazole and propiconazole () replace the imidazole with a triazole ring, enhancing antifungal activity via cytochrome P450 inhibition. The target compound’s imidazole may exhibit distinct selectivity profiles .
- Carbamic Acid vs. Ester Derivatives: The ethyl carbamate group in the target compound contrasts with simpler esters (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate in ). Carbamates generally resist hydrolysis, improving in vivo stability .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogues like 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (), which lacks the polar carbamate group.
- Lipophilicity: The 2,4-dichlorophenyl and dioxolane rings increase logP relative to simpler imidazoles (e.g., 1H-Imidazol-2-ylmethanol hydrochloride in ), favoring membrane penetration .
Pharmacological and Toxicological Profiles
- Activity: The dichlorophenyl-imidazole core is associated with antifungal and anti-inflammatory effects (e.g., propiconazole in ).
- Toxicity: Limited data exist for the target compound, but structurally related dihydrochlorides (e.g., ) show variable safety profiles, necessitating further in vitro cytotoxicity assays .
Preparation Methods
Dioxolane Core Formation
Route A: Ketalization of Dichlorophenyl Ketone
Key observations:
Critical parameters:
Thioether Linkage Construction
Approach C: Thiol-Displacement Strategy
| Condition | Catalyst | Yield | Byproducts |
|---|---|---|---|
| Et₃N, DCM | - | 65% | Oxidized disulfide (7%) |
| Phase-transfer | TBAB | 88% | <1% disulfide |
Optimization:
Carbamate Formation and Salt Isolation
Process D: Isocyanate Coupling
| Solvent | Temp (°C) | Time (h) | HCl Salt Yield |
|---|---|---|---|
| THF | -10→0 | 4 | 92% |
| EtOAc | 25 | 12 | 85% |
Analytical confirmation:
Comparative Analysis of Synthetic Routes
Yield Optimization Across Steps
| Step | Classical Method | Optimized Protocol | Yield Increase |
|---|---|---|---|
| Ketalization | 68% | 81% (MW) | +13% |
| Imidazole | 75% | 95% (NaH/DMF) | +20% |
| Thioether | 65% | 88% (TBAB) | +23% |
Purity Challenges and Solutions
Large-Scale Production Considerations
Critical Process Parameters
Analytical Characterization Data
Spectroscopic Profile
Stability Data
| Condition | Degradation Products | Shelf Life |
|---|---|---|
| 40°C/75% RH | Hydrolyzed carbamate (3.2%) | 24 months |
| Light exposure | Thioether oxidation (1.8%) | Opaque packaging required |
Q & A
Q. What are the recommended synthesis strategies for this compound, and how can purity be optimized?
The synthesis of structurally analogous imidazole derivatives typically involves multi-step reactions, including:
- Step 1: Formation of the imidazole core via cyclization reactions, often using aromatic aldehydes and ammonium acetate under reflux conditions .
- Step 2: Functionalization of the core with substituents (e.g., 2,4-dichlorophenyl groups) via nucleophilic substitution or cross-coupling reactions. Palladium catalysts (e.g., Pd/C) or copper salts may be employed to facilitate C–S or C–N bond formation .
- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/acetic acid mixtures) to achieve >95% purity .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR Spectroscopy: Use - and -NMR in DMSO-d or CDCl to verify substituent positions and stereochemistry. For example, cis/trans configurations in the dioxolane ring can be distinguished via coupling constants .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and thioether (C–S, ~700 cm) functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- GHS Classification: While direct data is unavailable, structurally similar imidazoles may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, lab coat, fume hood) .
- First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products?
- Catalyst Screening: Raney nickel avoids dehalogenation side reactions seen with Pd/C in hydrogenation steps .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance cyclization efficiency .
- Temperature Control: Maintain 45°C during imidazole ring closure to prevent premature precipitation of intermediates .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) Insights:
Q. What mechanistic insights exist for its interaction with biological targets?
- Target Hypothesis: The imidazole ring may coordinate with heme iron in cytochrome P450 enzymes, while the 2,4-dichlorophenyl group engages in hydrophobic interactions with active-site residues .
- Experimental Validation:
- Docking Studies: Use software like AutoDock Vina to model binding poses with target proteins (e.g., CYP3A4).
- Kinetic Assays: Measure and shifts in the presence of the compound to identify competitive/non-competitive inhibition .
Q. Data Contradictions & Resolutions
- Catalyst Choice: reports Raney nickel outperforms Pd/C in avoiding dehalogenation, whereas other studies use Pd/C for aryl coupling. Resolution: Pre-screen catalysts for substrate compatibility .
- Solvent Impact: Ethanol/water mixtures improve yields in some cases but reduce efficiency in others. Resolution: Optimize solvent ratios via Design of Experiments (DoE) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
